Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate
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Overview
Description
Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate is a complex organic compound characterized by its unique structure, which includes an oct-1-yn-1-yl group attached to a phenyl ring, further connected to a but-3-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate typically involves multiple steps, starting with the preparation of the oct-1-yn-1-ylphenyl intermediate. This intermediate is then subjected to a series of reactions, including alkylation and esterification, to form the final product. Common reagents used in these reactions include alkyl halides, strong bases, and esterifying agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, and methods such as automated synthesis and real-time monitoring are often employed.
Chemical Reactions Analysis
Types of Reactions
Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, onto the phenyl ring.
Scientific Research Applications
Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. For example, its ability to undergo oxidation and reduction reactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-ylbenzene: Shares a similar but-3-yn-1-yl group attached to a benzene ring.
3-Methyl-1-penten-4-yn-3-ol: Contains a similar alkyne functional group.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Features a prop-2-yn-1-yloxy group attached to a benzene ring.
Uniqueness
Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate is unique due to its combination of an oct-1-yn-1-yl group with a phenyl ring and a but-3-yn-1-yl chain. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and material science.
Properties
CAS No. |
107586-19-6 |
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Molecular Formula |
C25H32O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
diethyl 2-[4-(2-oct-1-ynylphenyl)but-3-ynyl]propanedioate |
InChI |
InChI=1S/C25H32O4/c1-4-7-8-9-10-11-16-21-17-12-13-18-22(21)19-14-15-20-23(24(26)28-5-2)25(27)29-6-3/h12-13,17-18,23H,4-10,15,20H2,1-3H3 |
InChI Key |
XTEZHEXYQLZLLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC=CC=C1C#CCCC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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